molecular formula C11H10Br2N4O2S B4375805 4-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide

4-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B4375805
M. Wt: 422.10 g/mol
InChI Key: YXEJEKBRDAJXAQ-UHFFFAOYSA-N
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Description

4-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a carboxamide group and a dibromo-thienyl moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4,5-dibromo-2-thiophene carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is subsequently reacted with 1-ethyl-1H-pyrazole-5-carboxamide in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The dibromo-thienyl moiety can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

4-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The dibromo-thienyl moiety may play a crucial role in its binding affinity and specificity, while the pyrazole ring can interact with various amino acid residues in the target protein.

Properties

IUPAC Name

4-[(4,5-dibromothiophene-2-carbonyl)amino]-2-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2N4O2S/c1-2-17-8(10(14)18)6(4-15-17)16-11(19)7-3-5(12)9(13)20-7/h3-4H,2H2,1H3,(H2,14,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEJEKBRDAJXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=CC(=C(S2)Br)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide
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4-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide
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4-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide
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4-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide
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4-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide
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4-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide

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